molecular formula C4H7NO2 B3327192 4-Methoxyazetidin-2-one CAS No. 31968-41-9

4-Methoxyazetidin-2-one

Cat. No.: B3327192
CAS No.: 31968-41-9
M. Wt: 101.1 g/mol
InChI Key: VRTYJKPRUGHCCY-UHFFFAOYSA-N
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Description

4-Methoxyazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidinone ring with a methoxy (-OCH₃) substituent at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural rigidity and reactivity make it a valuable scaffold for designing bioactive molecules.

Properties

IUPAC Name

4-methoxyazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-7-4-2-3(6)5-4/h4H,2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTYJKPRUGHCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxy-2-aminobutyric acid with a dehydrating agent such as thionyl chloride, leading to the formation of the azetidinone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated azetidinone derivatives .

Scientific Research Applications

Antibacterial Applications

The azetidinone structure is known for its ability to inhibit bacterial growth. Compounds with this scaffold have been synthesized and evaluated for their activity against various bacterial strains. Notably, derivatives of 4-methoxyazetidin-2-one have shown promising results against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study: Antimicrobial Activity

  • A study demonstrated that modifications at the C-4 position of azetidinones enhance their hydrophobic interactions with beta-lactamases, increasing their efficacy as antibiotics. For instance, one derivative exhibited an MIC (Minimum Inhibitory Concentration) significantly lower than that of ampicillin against S. aureus, indicating its potential as a more effective antibacterial agent .

Antiviral Properties

Research has indicated that this compound derivatives possess antiviral activities against a variety of viruses. These compounds have been evaluated for their ability to inhibit viral replication.

Case Study: Viral Inhibition

  • A series of azetidinone derivatives were tested for their activity against human cytomegalovirus (HCMV) and other viruses. One specific derivative showed moderate inhibitory activity against HCMV protease, highlighting the potential of azetidinones in developing antiviral therapies .

Anticancer Activity

The anticancer potential of this compound has been extensively studied, particularly its effects on breast cancer cells (MCF-7). Several derivatives have been synthesized and evaluated for their antiproliferative effects.

Case Study: Antiproliferative Effects

  • In vitro studies revealed that certain azetidinone derivatives exhibited significant cytotoxicity against MCF-7 cells, with inhibition percentages ranging from 89.84% to 94.76% at varying concentrations . Another study highlighted the ability of these compounds to destabilize tubulin assembly, which is crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the azetidinone ring can significantly influence their pharmacological properties.

Substituent Position Effect on Activity
MethoxyC-4Enhances antibacterial activity
FluoroC-3Increases anticancer potency
ChloroParaImproves antiviral efficacy

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Azetidin-2-one derivatives vary widely based on substituent patterns, which significantly influence their physical, chemical, and biological properties. Below is a systematic comparison with structurally related compounds:

Substituent Effects on Physical Properties

  • 4-Methoxyazetidin-2-one: Limited direct data on its physical properties are available, but analogous compounds provide insights. For example, 1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a) exhibits a melting point of 188–189°C, while 3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (3b) melts at 150–152°C . The methoxy group’s electron-donating nature may enhance thermal stability compared to electron-withdrawing substituents like nitro groups.
Table 1: Physical Properties of Selected Azetidin-2-one Derivatives
Compound Name Substituents Melting Point (°C) Key Structural Features
This compound 4-OCH₃ N/A Simple methoxy substitution
3a 4-Ph, 1-(4-MeOPh), 3-OPh 188–189 Phenoxy and methoxyphenyl groups
3b 4-Ph, 1-(4-MeOPh), 3-(2,4-Cl₂OPh) 150–152 Dichlorophenoxy substitution
20 1-Bn, 4-(2-MeOPh), 3,3-diMe N/A Dimethyl and benzyl groups

Computational and Spectroscopic Characterization

  • AM1 Calculations: Used to predict bond lengths, dipole moments, and HOMO-LUMO gaps in 4-(anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one, demonstrating the methoxy group’s influence on electronic distribution .
  • NMR and LC-MS Data: For 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, ¹H NMR signals at δ 3.8–4.2 ppm confirm methoxy proton environments, comparable to azetidinone derivatives .

Biological Activity

4-Methoxyazetidin-2-one, a derivative of azetidinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of β-lactam compounds, which are known for their significant roles in antibiotic development and anticancer therapies. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable study evaluated a series of azetidin-2-one derivatives for their cytotoxic effects on various cancer cell lines, including SiHa (cervical cancer) and B16F10 (melanoma) cells. The compound cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one demonstrated significant cytotoxicity with an IC50 value of 0.1 μM against SiHa cells, indicating its strong potential as an anticancer agent compared to traditional chemotherapy drugs like vincristine .

The mechanism by which this compound induces apoptosis involves the interaction with tubulin, disrupting microtubule dynamics essential for cell division. The compound's ability to induce apoptosis was confirmed through caspase-3 assays, which indicated a gene expression pattern associated with apoptotic pathways .

Table 1: Cytotoxicity of this compound Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-oneSiHa0.1Tubulin binding, apoptosis induction
N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-oneB16F100.8Apoptosis via caspase activation

Antimicrobial Activity

This compound derivatives have also been assessed for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study conducted on a series of azetidinone derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli . Compounds were screened using the disc diffusion method, revealing that several derivatives exhibited zones of inhibition comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Azetidinone Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
AZ-5Staphylococcus aureus15
AZ-10Escherichia coli12

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound exhibits enzyme inhibition activity. It has been shown to act as an inhibitor of various enzymes involved in metabolic processes.

Mechanism of Enzyme Inhibition

The β-lactam ring structure in azetidinones is crucial for their ability to inhibit enzymes such as D,D-transpeptidases, which are vital for bacterial cell wall synthesis. This mechanism leads to bacterial cell lysis and death, making these compounds valuable in treating bacterial infections .

Q & A

What are the common synthetic routes for preparing 4-Methoxyazetidin-2-one and its derivatives?

Basic Research Question
this compound derivatives, such as 1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one, are synthesized via cyclocondensation reactions. A validated method involves reacting carboxylic acids with imines using diphosphorus tetraoxide (P2_2O4_4) as a cyclizing agent. Key steps include:

  • Reagent Optimization : Use of P2_2O4_4 in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere.
  • Temperature Control : Reactions typically proceed at 0–5°C to minimize side reactions.
  • Workup : Isolation via column chromatography and recrystallization (e.g., white solid product with m.p. 188–189°C) .

How can researchers resolve discrepancies in reported melting points for this compound derivatives?

Advanced Research Question
Conflicting melting points (e.g., 150–152°C vs. literature-reported 148–150°C) may arise from:

  • Purity Issues : Impurities from incomplete purification (e.g., residual solvents).
  • Polymorphism : Crystalline forms influenced by recrystallization solvents (e.g., ethanol vs. hexane).
    Methodology :
  • DSC Analysis : Confirm thermal behavior and phase transitions.
  • HPLC Purity Check : Ensure >97% purity (as in related methoxy-substituted compounds) .
  • Cross-Validation : Compare with spectral data (e.g., 1^1H NMR, IR) from independent syntheses .

What strategies are effective for controlling stereochemistry in this compound synthesis?

Advanced Research Question
Trans-configuration in derivatives like 3j (88% yield) is achieved via:

  • Chiral Auxiliaries : Use of enantiopure imines or carboxylic acids.
  • Catalytic Asymmetric Synthesis : Transition metal catalysts (e.g., Ru(III) Schiff-base complexes) to induce stereoselectivity .
  • Stereochemical Analysis : Confirm configuration via NOESY NMR or X-ray crystallography .

How should researchers design experiments to assess the stability of this compound under varying conditions?

Basic Research Question
Stability studies should include:

  • Thermal Stability : TGA/DSC to monitor decomposition above 200°C.
  • Hydrolytic Sensitivity : Exposure to aqueous buffers (pH 1–13) at 25–60°C, followed by HPLC quantification.
  • Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .

What analytical techniques are critical for characterizing this compound derivatives?

Basic Research Question
Essential methods include:

  • Spectral Analysis : 1^1H/13^{13}C NMR for structural confirmation (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • Chromatography : HPLC (C18 columns, acetonitrile/water mobile phase) for purity assessment.
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C16_{16}H15_{15}NO3_3) .

How can systematic reviews address contradictions in the bioactivity data of this compound analogs?

Advanced Research Question
Apply PRISMA guidelines for literature synthesis:

  • Data Extraction : Tabulate bioactivity results (e.g., IC50_{50}, receptor binding) from peer-reviewed studies.
  • Risk of Bias Assessment : Use Cochrane Collaboration tools to evaluate experimental rigor (e.g., blinding, sample size) .
  • Meta-Analysis : Statistically reconcile conflicting results using RevMan software, focusing on variables like assay type (e.g., enzymatic vs. cell-based) .

What are the safety protocols for handling this compound in laboratory settings?

Basic Research Question
Key precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles (GHS Category 2A/2B).
  • Ventilation : Use fume hoods to avoid inhalation (P264, P280 codes) .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA guidelines) .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question
Employ density functional theory (DFT) to:

  • Transition State Analysis : Identify energy barriers for ring-opening reactions.
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) using COSMO-RS.
  • Validation : Compare predicted vs. experimental outcomes (e.g., regioselectivity in nucleophilic additions) .

What methodologies optimize the scale-up of this compound synthesis without compromising yield?

Advanced Research Question
Process optimization steps:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance reaction rates.
  • Flow Chemistry : Continuous reactors to improve heat/mass transfer.
  • Quality by Design (QbD) : DOE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, mixing speed) .

How do researchers address the lack of ecological toxicity data for this compound?

Advanced Research Question
Proposed strategies:

  • Read-Across Models : Use data from structurally similar compounds (e.g., 4-hydroxy-3-methoxyphenylacetic acid) .
  • Microtox Assays : Acute toxicity screening with Vibrio fischeri.
  • OECD 301 Guidelines : Assess biodegradability in aqueous systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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